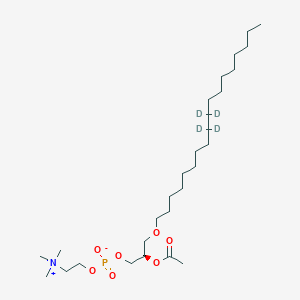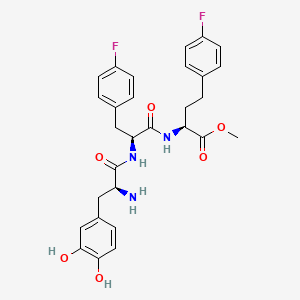
PTAD-PEG4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTAD-PEG4-alkyne is a cleavable 4-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PTAD-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of a terminal alkyne group and a PTAD group linked through a linear PEG chain. The synthesis typically involves the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in scientific research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
PTAD-PEG4-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper catalysts, azide-containing molecules, and appropriate solvents. The reaction conditions typically involve mild temperatures and neutral pH to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound are bioconjugates, such as antibody-drug conjugates, where the alkyne group of this compound reacts with the azide group of another molecule to form a stable triazole linkage .
Wissenschaftliche Forschungsanwendungen
PTAD-PEG4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for various biological studies
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, allowing for the selective delivery of cytotoxic drugs to cancer cells
Industry: Applied in the production of advanced materials and nanotechnology, where precise bioconjugation is required
Wirkmechanismus
The mechanism of action of PTAD-PEG4-alkyne involves its role as a linker in antibody-drug conjugates. The alkyne group of this compound undergoes copper-catalyzed azide-alkyne cycloaddition with azide-containing molecules, forming a stable triazole linkage. This linkage allows for the stable attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PTAD-PEG4-azide: Similar to PTAD-PEG4-alkyne but contains an azide group instead of an alkyne group.
PTAD-PEG4-biotin: Contains a biotin group for biotin-streptavidin-based bioconjugation.
PTAD-PEG4-NHS ester: Contains an N-hydroxysuccinimide ester group for amine-reactive bioconjugation.
Uniqueness
This compound is unique due to its alkyne group, which allows for highly efficient and selective copper-catalyzed azide-alkyne cycloaddition. This makes it particularly useful for applications requiring precise and stable bioconjugation, such as the synthesis of antibody-drug conjugates .
Eigenschaften
Molekularformel |
C23H32N4O9 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C23H32N4O9/c1-3-8-32-11-13-34-15-16-35-14-12-33-9-6-21(28)24-7-10-36-19-5-4-18(17-20(19)31-2)27-22(29)25-26-23(27)30/h1,4-5,17H,6-16H2,2H3,(H,24,28)(H,25,29)(H,26,30) |
InChI-Schlüssel |
WWMWQNARGRUYDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)











